molecular formula C17H15ClN2O3S B6508817 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-75-1

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B6508817
CAS RN: 895443-75-1
M. Wt: 362.8 g/mol
InChI Key: PFBRLWCOLZXBHA-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CMBT) is a drug compound that has been studied for its potential applications in the scientific research field. CMBT is a small molecule that is structurally similar to other benzothiazole derivatives, such as thiabendazole and thiophanate. It is a lipophilic compound that is relatively stable in aqueous solution. CMBT has been studied for its potential to be used as an insecticide and an anti-fungal agent, as well as its potential to be used in the development of new drugs or in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is still not fully understood. It is believed to act by binding to a variety of molecules, including proteins, nucleic acids, and other small molecules. This binding is thought to alter the structure and function of these molecules, leading to changes in the activity of the target molecule. In addition, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been shown to possess anti-fungal and insecticidal properties, which are believed to be due to its ability to disrupt the cell membrane of the target organism.
Biochemical and Physiological Effects
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-fungal and insecticidal properties, as well as potential to be used as a drug or in the treatment of various diseases. In addition, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been shown to be able to bind to a variety of molecules, including proteins, nucleic acids, and other small molecules. This binding is thought to alter the structure and function of these molecules, leading to changes in the activity of the target molecule.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide in laboratory experiments include its stability in aqueous solution, its ability to bind to a variety of molecules, and its potential anti-fungal and insecticidal properties. The limitations of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide in laboratory experiments include its potential toxicity and its potential to cause adverse effects in humans and animals.

Future Directions

Future research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide may focus on further elucidating its mechanism of action, exploring its potential applications in drug delivery, and investigating its potential toxicity and adverse effects. In addition, further research may explore its potential use as an insecticide or anti-fungal agent. Additionally, further research may investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and HIV/AIDS. Finally, further research may explore its potential as a drug or in the development of new drugs.

Synthesis Methods

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be synthesized in a variety of ways. The most commonly used method is the reaction of 6-chloro-4-methyl-1,3-benzothiazole (N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide) with 2,3-dimethoxybenzamide (DMB). This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 50-90°C. The reaction produces N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide as the product, which is then isolated and purified.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential applications in the scientific research field. It has been shown to possess anti-fungal and insecticidal properties, as well as potential to be used as a drug or in the treatment of various diseases. N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has also been studied for its potential applications in the field of drug delivery. It has been shown to be able to bind to a variety of molecules, including proteins, nucleic acids, and other small molecules. This property has been explored for its potential in the development of targeted drug delivery systems.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-9-7-10(18)8-13-14(9)19-17(24-13)20-16(21)11-5-4-6-12(22-2)15(11)23-3/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBRLWCOLZXBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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